Lipase

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

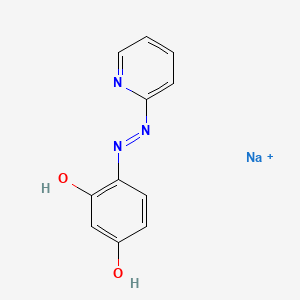

sodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRPHCQLJZXMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3NaO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Rizolipase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52722-53-9, 9001-62-1, 9014-49-7 | |

| Record name | NSC87878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacylglycerol lipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lipase, triacylglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lipase, triacylglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

lipase enzyme structure and function

An In-depth Technical Guide to Lipase Enzyme Structure and Function

Introduction

Lipases (EC 3.1.1.3) are a ubiquitous class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipids, such as triglycerides.[1][2] Unlike esterases, which operate in aqueous environments, lipases exhibit a unique characteristic: their activity is significantly enhanced at an oil-water interface, a phenomenon known as interfacial activation.[1][3] This property makes them indispensable in a vast range of biological processes, including the digestion, transport, and metabolism of dietary fats.[1][4][5] Produced by animals, plants, and microorganisms, lipases play crucial roles in everything from routine fat metabolism to cell signaling and inflammation.[1][2][6] Their versatility and stability have also led to widespread industrial applications, including in the production of detergents, food processing, and the synthesis of chiral intermediates for pharmaceuticals.[3][7] This guide provides a detailed examination of the molecular structure, catalytic mechanism, and functional regulation of lipases, with a focus on aspects relevant to research and drug development.

Molecular Structure of Lipases

While diverse in their genetic origins, the majority of this compound enzymes share a conserved structural architecture and catalytic machinery.

The α/β Hydrolase Fold

Most lipases are built upon a characteristic α/β hydrolase fold.[8][9] This structural motif consists of a central, predominantly parallel β-sheet core, which is flanked on both sides by α-helices.[2][10] The catalytic residues are located in loops connecting the strands and helices of this core structure.[2] This fold is not unique to lipases and is shared by a superfamily of hydrolytic enzymes, including esterases and proteases.[11]

The Catalytic Triad (B1167595)

The active site of most lipases contains a chymotrypsin-like catalytic triad, typically composed of a serine (Ser), a histidine (His), and an acidic residue—usually aspartic acid (Asp), but occasionally glutamic acid (Glu).[1][8][10][12] This triad is the catalytic heart of the enzyme. The serine acts as the nucleophile, the histidine functions as a base, and the aspartate or glutamate (B1630785) residue serves to orient the histidine and stabilize the positive charge that develops on its imidazole (B134444) ring during catalysis.[8][10] The specific residues forming the triad are highly conserved across different this compound families.[13] For example, in horse pancreatic this compound, the triad consists of Ser 152, Asp 176, and His 263.[8]

The "Lid" Domain and Interfacial Activation

A defining structural feature of many lipases is the presence of a mobile element, often a short α-helix, that acts as a "lid" or "flap" covering the active site.[10][14] In an aqueous environment, this lid remains in a closed conformation, rendering the catalytic triad inaccessible to the solvent and potential substrates.[10][15] This closed state is responsible for the low activity of lipases in aqueous solutions.

Upon contact with a lipid-water interface, the enzyme undergoes a significant conformational change. The lid moves, exposing the active site and creating a large, non-polar surface that facilitates the binding of the insoluble lipid substrate.[10][14][16] This process, known as interfacial activation, is a hallmark of true lipases and distinguishes them from esterases.[3] The open conformation is the catalytically active form of the enzyme.[3][6]

This compound Families and Classification

Lipases are classified into various families based on amino acid sequence similarities and conserved motifs.[17] Bacterial lipases, for instance, are categorized into at least eight distinct families.[17] In mammals, the pancreatic this compound gene family is one of the most well-characterized and includes pancreatic this compound, hepatic this compound, lipoprotein this compound, and several pancreatic this compound-related proteins (PLRPs).[9][11][18] Despite low overall sequence similarity in some cases, these enzymes share the conserved α/β hydrolase fold and the catalytic triad, suggesting a common evolutionary origin.[10][18]

| PDB ID | Organism | Resolution (Å) | Molecular Weight (kDa) | Catalytic Triad Residues |

| 1OIL [3] | Pseudomonas cepacia | 2.10 | 66.38 | Ser87, Asp264, His286 |

| 1HPL [19] | Equus caballus (Horse) | 2.30 | 99.60 | Ser152, Asp176, His263 |

| 6A0W [20] | Rhizopus microsporus | 2.00 | 33.65 | Not explicitly stated |

| 4X85 [21] | Geobacillus stearothermophilus | 2.19 | 44.04 | Not explicitly stated |

| 1LBS [22] | Moesziomyces antarcticus | 2.60 | 201.95 | Not explicitly stated |

| Table 1: Structural properties of selected lipases from the RCSB Protein Data Bank. |

Catalytic Function and Mechanism

Lipases catalyze the hydrolysis of triglycerides into diacylglycerols, monoacylglycerols, and ultimately free fatty acids and glycerol.[1][4] This reaction is crucial for the absorption of dietary fats in the intestines.[8]

The Process of Interfacial Activation

The catalytic cycle of this compound begins with its adsorption to a lipid-water interface.[6] This interaction is the trigger for the conformational change that activates the enzyme.

-

Adsorption to Interface: The this compound diffuses in the aqueous phase and encounters a lipid droplet or membrane.

-

Lid Opening: Interaction with the hydrophobic interface induces the movement of the lid domain.[14] This displacement exposes the hydrophobic active site.[10]

-

Substrate Binding: The exposed, non-polar active site can now bind a triglyceride molecule from the lipid phase. In some cases, cofactors like cothis compound are required to anchor the this compound to the interface and facilitate this process, especially in the presence of bile salts which can inhibit this compound activity.[8][23]

Catalytic Hydrolysis Mechanism

Once the substrate is bound in the active site, the hydrolysis reaction proceeds via a mechanism similar to that of serine proteases, involving the formation of a covalent acyl-enzyme intermediate.[1]

-

Nucleophilic Attack: The catalytic serine, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the triglyceride's ester bond.[8]

-

Tetrahedral Intermediate Formation: This attack forms a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by an "oxyanion hole," a region of the active site that contains backbone amide groups providing hydrogen bonds.[3]

-

Acyl-Enzyme Formation: The intermediate collapses, breaking the ester bond. The alcohol portion (a diacylglycerol) is released, and the fatty acid chain remains covalently attached to the serine residue, forming an acyl-enzyme intermediate.[1]

-

Deacylation: A water molecule enters the active site and is activated by the histidine. The activated water molecule (as a hydroxide (B78521) ion) attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed.

-

Product Release: This intermediate collapses, releasing the fatty acid product and regenerating the free enzyme, which is now ready for another catalytic cycle.[8]

Quantitative Analysis and Experimental Protocols

The characterization of this compound activity is fundamental for both basic research and industrial applications. This involves determining kinetic parameters and the influence of environmental factors.

Factors Affecting this compound Activity

Like all enzymes, this compound activity is highly dependent on factors such as temperature and pH. Each this compound has an optimal temperature and pH range at which it exhibits maximum activity. For example, a this compound isolated from Pseudomonas sp. showed optimal activity at pH 8.0 and 40°C, retaining 68% of its activity after 30 minutes at these conditions.[24] Extreme temperatures or pH values can lead to denaturation and irreversible loss of activity.[25]

| This compound Source | Optimal pH | Optimal Temperature (°C) |

| Leuconostoc mesenteroides[25] | 8.0 | 37 |

| Pseudomonas sp.[24] | 8.0 | 40 |

| Bacillus thermocatenulatus[26] | 8.0 - 9.0 | 60 - 65 |

| Bacillus licheniformis B42[26] | 9.0 - 9.5 | 50 - 60 |

| Table 2: Biochemical properties and optimal conditions for selected microbial lipases. |

Experimental Protocols for this compound Activity Assays

A variety of methods are available to measure this compound activity, with the most common ones involving titrimetry or spectrometry to quantify the release of free fatty acids.[7][27]

Protocol 1: Titrimetric Assay

This method directly measures the free fatty acids (FFAs) released by the hydrolysis of a triglyceride substrate, such as olive oil.[28][29]

-

Substrate Preparation: Prepare a stable emulsion of a lipid substrate (e.g., 40% olive oil in a 5% gum arabic solution) in a suitable buffer (e.g., 50 mM Na₂HPO₄/NaH₂PO₄, pH 7.0).[28]

-

Reaction Initiation: Add a known volume of the enzyme solution (e.g., 0.5 mL) to a defined volume of the pre-warmed substrate emulsion (e.g., 9.5 mL).[28]

-

Incubation: Incubate the mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 37°C) with constant shaking.[28][29]

-

Reaction Termination: Stop the reaction by adding an excess of a solvent mixture, such as acetone-ethanol (1:1), which denatures the enzyme and dissolves the FFAs.

-

Titration: Add a few drops of a pH indicator (e.g., thymolphthalein) and titrate the released FFAs with a standardized solution of sodium hydroxide (NaOH, e.g., 50 mM) until a color change indicates the endpoint.[28][29]

-

Calculation: A blank reaction (without enzyme or with heat-inactivated enzyme) must be run in parallel. The amount of NaOH used, corrected for the blank, is proportional to the amount of FFAs released. One unit of this compound activity is often defined as the amount of enzyme that releases 1 µmol of fatty acid per minute (or hour) under the specified conditions.[28][29]

Protocol 2: Spectrophotometric Assay using p-Nitrophenyl Palmitate (pNPP)

This continuous assay uses a synthetic chromogenic substrate, p-nitrophenyl palmitate (pNPP), which releases the yellow-colored p-nitrophenol upon hydrolysis, a product that can be quantified spectrophotometrically.[24]

-

Substrate Solution Preparation: Prepare a solution of pNPP (e.g., 1.5 mM) in a mixture of isopropanol (B130326) and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a detergent like Triton X-100 to ensure solubility.[24][25]

-

Reaction Initiation: Add a small volume of the enzyme solution to the pre-warmed pNPP substrate solution in a cuvette.

-

Measurement: Immediately place the cuvette in a spectrophotometer set to 410 nm.[24][25]

-

Data Acquisition: Record the increase in absorbance at 410 nm over time. The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

Calculation: The rate of p-nitrophenol production is calculated using its molar extinction coefficient. One unit of activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Role in Drug Development

The central role of lipases in fat metabolism makes them attractive targets for drug development, particularly for the treatment of obesity and related metabolic disorders.[8][30]

Pancreatic this compound as an Anti-Obesity Target

Human pancreatic this compound is responsible for the hydrolysis of up to 70% of dietary fats.[30] Inhibiting this enzyme reduces the absorption of fats from the intestine, leading to a decrease in caloric intake.[31] This is the mechanism of action for Orlistat, an FDA-approved anti-obesity drug.[32] Orlistat is a potent, irreversible inhibitor that forms a covalent bond with the active site serine residue of pancreatic this compound, rendering it inactive.[31] Researchers are actively exploring both synthetic compounds and natural products, such as polyphenols and caffeine, for their potential to inhibit pancreatic this compound.[32]

Other Lipases as Drug Targets

Beyond pancreatic this compound, other members of the this compound family are being investigated as therapeutic targets. Monoacylglycerol this compound (MAGL), for example, is a key enzyme in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[33] Inhibitors of MAGL are being developed as potential analgesics and anti-cancer agents, as they can modulate the endocannabinoid system, which is involved in pain perception and cell growth regulation.[33][34] The availability of selective MAGL inhibitors has significantly advanced the understanding of this enzyme's role in physiology and pathology.[33]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Understanding Structural Features of Microbial Lipases—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. cnadditives.com [cnadditives.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Analytical Methods for Lipases Activity Determination: A Review: Ingenta Connect [ingentaconnect.com]

- 8. This compound - Proteopedia, life in 3D [proteopedia.org]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Structural and evolutionary relationships in this compound mechanism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A serine protease triad forms the catalytic centre of a triacylglycerol this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pancreatic this compound family - Wikipedia [en.wikipedia.org]

- 14. Interfacial activation of M37 this compound: A multi-scale simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. On the issue of interfacial activation of this compound in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immobilization and interfacial activation of this compound at liquid and solid interfaces - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. STRUCTURE AND FUNCTION OF PANCREATIC this compound AND COthis compound | Annual Reviews [annualreviews.org]

- 19. rcsb.org [rcsb.org]

- 20. rcsb.org [rcsb.org]

- 21. rcsb.org [rcsb.org]

- 22. rcsb.org [rcsb.org]

- 23. Kinetic behavior of the pancreatic this compound-cothis compound-lipid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Characterization of a this compound from a newly isolated Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Purification and Characterization of this compound Produced by Leuconostoc mesenteroides Subsp. mesenteroides ATCC 8293 Using an Aqueous Two-Phase System (ATPS) Composed of Triton X-100 and Maltitol | MDPI [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. ovid.com [ovid.com]

- 31. This compound inhibitor - Wikipedia [en.wikipedia.org]

- 32. Inhibitors of pancreatic this compound: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Monoacylglycerol this compound - a target for drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Lipase Catalytic Triad: A Linchpin of Catalysis and Target for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipases, a ubiquitous class of enzymes, play a pivotal role in lipid metabolism across all domains of life. Their ability to catalyze the hydrolysis of triglycerides makes them essential for digestion, signal transduction, and energy storage. At the heart of their catalytic prowess lies a highly conserved structural motif known as the catalytic triad (B1167595). This triad, typically composed of serine, histidine, and an acidic residue (aspartate or glutamate), orchestrates a sophisticated chemical mechanism to achieve efficient ester bond cleavage. This technical guide provides a comprehensive exploration of the lipase catalytic triad, its mechanism of action, and the experimental methodologies used to elucidate its function. For drug development professionals, a thorough understanding of this catalytic center is paramount for the rational design of novel therapeutics targeting lipid-related pathologies.

The Architecture of the this compound Catalytic Triad

The catalytic triad is a spatially conserved arrangement of three amino acid residues within the active site of a this compound. While the specific residue numbers may vary between different this compound species, their chemical nature and relative orientation are remarkably consistent. The canonical this compound catalytic triad consists of:

-

A Nucleophile: Almost invariably a Serine (Ser) residue. The hydroxyl group of this serine is the primary actor in the catalytic event, performing a nucleophilic attack on the carbonyl carbon of the ester substrate.

-

A Base: Typically a Histidine (His) residue. The imidazole (B134444) side chain of histidine acts as a general base, accepting a proton from the serine hydroxyl group, thereby increasing its nucleophilicity.

-

An Acid: Usually an Aspartate (Asp) or Glutamate (Glu) residue. The negatively charged carboxylate group of the acidic residue serves to orient the histidine residue and stabilize the positive charge that develops on the histidine imidazole ring during catalysis. This electrostatic stabilization is crucial for efficient proton transfer.[1]

Most lipases are serine hydrolases that are built on an alpha/beta hydrolase fold and utilize a chymotrypsin-like hydrolysis mechanism involving this catalytic triad.[2]

The Oxyanion Hole: A Key Stabilizing Feature

In close proximity to the catalytic triad lies another critical structural element known as the oxyanion hole . This is a region of the active site containing backbone amide groups that are positioned to form hydrogen bonds with the negatively charged oxygen atom (the oxyanion) of the tetrahedral intermediate formed during catalysis.[3] This stabilization of the transition state significantly lowers the activation energy of the reaction, thereby accelerating the rate of hydrolysis.[4]

The Catalytic Mechanism of Action: A Two-Step Symphony

The hydrolysis of an ester bond by a this compound proceeds via a well-defined two-step mechanism, often referred to as a "ping-pong" mechanism. This process involves the formation and breakdown of a covalent acyl-enzyme intermediate.[5]

Step 1: Acylation of the Enzyme

-

Substrate Binding: The triglyceride substrate binds to the active site of the this compound.

-

Activation of Serine: The histidine residue, acting as a general base, abstracts a proton from the hydroxyl group of the catalytic serine. This enhances the nucleophilicity of the serine oxygen.[4]

-

Nucleophilic Attack: The activated serine alkoxide ion attacks the carbonyl carbon of the ester linkage in the triglyceride substrate. This results in the formation of a transient, high-energy tetrahedral intermediate .[6] The negative charge on the carbonyl oxygen is stabilized by the oxyanion hole.[7]

-

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses. The histidine, now acting as a general acid, donates a proton to the leaving group (a diacylglycerol), facilitating its departure from the active site. This results in the formation of a covalent acyl-enzyme intermediate , where the fatty acid portion of the substrate is esterified to the catalytic serine.[4]

Step 2: Deacylation of the Enzyme

-

Water Binding: A water molecule enters the active site.

-

Activation of Water: The histidine residue, once again acting as a general base, abstracts a proton from the water molecule, activating it to become a hydroxide (B78521) ion.

-

Nucleophilic Attack by Water: The hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate is also stabilized by the oxyanion hole.

-

Release of the Product and Enzyme Regeneration: The second tetrahedral intermediate collapses, breaking the covalent bond between the fatty acid and the serine residue. The histidine, acting as an acid, donates a proton to the serine hydroxyl group, regenerating the enzyme's active site. The fatty acid product is then released. The enzyme is now ready to catalyze another reaction cycle.

Quantitative Data on this compound Catalytic Triads and Properties

The efficiency and specificity of lipases are characterized by several key parameters, including their catalytic triad composition, optimal pH and temperature, and kinetic constants (kcat and Km). The following tables summarize these properties for a selection of well-characterized lipases.

| This compound Source | Catalytic Triad (Ser-Asp/Glu-His) | PDB ID |

| Human Pancreatic this compound | Ser152 - Asp176 - His263 | 1LPB[4] |

| Candida rugosa this compound | Ser209 - Glu341 - His449[5] | 1CRL[8] |

| Pseudomonas cepacia this compound | Ser87 - Asp264 - His286[9] | 1OIL |

| Rhizomucor miehei this compound | Ser144 - Asp203 - His257[10] | 4TGL |

| Gastric this compound | Ser153 - Asp324 - His353[11] | |

| Carboxyl Ester this compound | Ser194 - Asp320 - His435[11] |

Table 1: Catalytic Triad Residues of Selected Lipases. This table details the specific amino acid residues that constitute the catalytic triad in several common lipases.

| This compound | Optimal pH | Optimal Temperature (°C) |

| Pancreatic this compound | 8.0[12] | 37 |

| Gastric this compound | 4.0 - 5.0[12] | 37 |

| Candida rugosa this compound | 7.0 | 45 |

| Pseudomonas cepacia this compound | 8.0[13] | 40[13] |

| Acinetobacter haemolyticus KV1 | 8.5 | 55[14] |

| Pyrococcus furiosus this compound (immobilized) | 7.0 | 66-90[15] |

Table 2: Optimal pH and Temperature for Selected Lipases. This table provides the optimal reaction conditions for several lipases, highlighting their adaptation to different physiological and industrial environments.

| This compound | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| Acinetobacter haemolyticus KV1 | Tributyrin (B1683025) | 0.68 ± 0.03[14] | - | - |

| Acinetobacter haemolyticus KV1 | Palm Oil | 0.85 ± 0.07[14] | - | - |

| EstA from Serratia marcescens | pNPA2 | - | - | 2296.14 ± 10.35[14] |

| Pancreatic this compound (inhibition study) | Olive Oil | 170.901 ± 7.544 | - | - |

Table 3: Kinetic Parameters of Selected Lipases. This table presents the Michaelis constant (Km) and catalytic rate constant (kcat) for various lipases with different substrates, providing insights into their substrate affinity and catalytic efficiency.

Experimental Protocols for Studying the this compound Catalytic Triad

The elucidation of the structure and function of the this compound catalytic triad has been made possible through a combination of powerful experimental techniques.

Site-Directed Mutagenesis

Objective: To investigate the role of individual amino acid residues in the catalytic triad by replacing them with other amino acids and assessing the impact on enzyme activity.

Methodology:

-

Primer Design: Design mutagenic primers (typically 25-45 bases in length) containing the desired mutation. The primers should anneal to the same sequence on opposite strands of the plasmid DNA encoding the this compound.

-

PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers. The PCR conditions generally involve an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Protein Expression and Purification: Express the mutant this compound protein and purify it using standard chromatography techniques.

-

Enzyme Activity Assay: Characterize the catalytic activity of the mutant this compound using an appropriate assay (see section 4.3) and compare it to the wild-type enzyme. A significant reduction or loss of activity upon mutation of a catalytic triad residue confirms its essential role in catalysis.[7]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the this compound, revealing the precise spatial arrangement of the catalytic triad residues and their interactions with substrates or inhibitors.

Methodology:

-

Protein Crystallization: Purify the this compound to a high degree of homogeneity. Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals.

-

Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots (reflections). The intensities of these reflections are recorded using a detector.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. This involves solving the "phase problem," which can be achieved through methods like molecular replacement (if a homologous structure is available) or experimental phasing.

-

Model Building and Refinement: An atomic model of the this compound is built into the electron density map. The model is then refined to improve its fit to the experimental data, resulting in a high-resolution three-dimensional structure. This structure provides invaluable insights into the active site architecture, including the conformation of the catalytic triad and the oxyanion hole.

Enzyme Kinetics Assays

Objective: To quantitatively measure the catalytic activity of the this compound and determine its kinetic parameters (Km and kcat).

Methodology:

-

Substrate Preparation: Prepare a suitable substrate solution. For spectrophotometric assays, chromogenic substrates like p-nitrophenyl esters are commonly used. For titrimetric assays, emulsified triglycerides such as triolein (B1671897) or tributyrin are employed.

-

Reaction Setup: In a temperature-controlled cuvette or reaction vessel, combine the assay buffer, substrate solution, and any necessary cofactors (e.g., cothis compound for pancreatic this compound).

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of the this compound enzyme.

-

Monitoring the Reaction:

-

Spectrophotometric Method: Monitor the increase in absorbance over time at a specific wavelength corresponding to the release of the chromogenic product (e.g., p-nitrophenol).

-

Titrimetric Method (pH-stat): Monitor the release of fatty acids by titrating the reaction mixture with a standard base (e.g., NaOH) to maintain a constant pH. The rate of base addition is proportional to the rate of the enzymatic reaction.

-

-

Data Analysis: Plot the initial reaction velocity (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km (the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity). The catalytic constant, kcat, can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Visualizing the this compound Catalytic Machinery

The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.

Conclusion

The this compound catalytic triad is a masterful example of evolutionary molecular engineering, enabling the efficient hydrolysis of ester bonds with remarkable specificity. A deep understanding of its structure, the intricate mechanism of action, and the experimental techniques used to study it is fundamental for researchers in biochemistry and enzymology. For professionals in drug development, the active site centered around the catalytic triad represents a prime target for the design of inhibitors aimed at modulating lipid metabolism in various disease states, including obesity, dyslipidemia, and pancreatitis. The continued exploration of this fascinating enzymatic machinery will undoubtedly pave the way for new therapeutic interventions and biotechnological applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Theoretical investigation of the dynamics of the active site lid in Rhizomucor miehei this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. collab.its.virginia.edu [collab.its.virginia.edu]

- 4. researchgate.net [researchgate.net]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. Theoretical investigation of the dynamics of the active site lid in Rhizomucor miehei this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The catalytic site residues and interfacial binding of human pancreatic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The crystal structure of a triacylglycerol this compound from Pseudomonas cepacia reveals a highly open conformation in the absence of a bound inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computer-Aided Design to Improve the Thermal Stability of Rhizomucor miehei this compound [mdpi.com]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound from Pseudomonas cepacia(EC 3.1.1.3) - Creative Enzymes [creative-enzymes.com]

- 14. researchgate.net [researchgate.net]

- 15. Improving the Thermostability and Optimal Temperature of a this compound from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Lipases in Lipid Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Lipases, a ubiquitous class of enzymes, are central to the intricate processes of lipid metabolism. They catalyze the hydrolysis of ester bonds in triglycerides and other lipids, releasing fatty acids and glycerol (B35011). This fundamental activity governs a wide spectrum of physiological functions, from dietary fat digestion and transport to the mobilization of stored energy and cellular signaling. Dysregulation of lipase activity is intrinsically linked to a myriad of metabolic disorders, including dyslipidemia, obesity, type 2 diabetes, and atherosclerosis, making these enzymes critical targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core lipases involved in lipid metabolism, their regulation, and their significance in health and disease, with a focus on quantitative data, experimental methodologies, and signaling pathways relevant to researchers and drug development professionals.

Key this compound Families in Lipid Metabolism

The mammalian system relies on several distinct this compound families, each with specific subcellular locations, substrate preferences, and regulatory mechanisms. The primary families discussed in this guide are Pancreatic this compound, Lipoprotein this compound, Hormone-Sensitive this compound, Endothelial this compound, and Lysosomal Acid this compound.

Pancreatic this compound (PL)

Function: Pancreatic this compound (PL), secreted by the pancreas into the duodenum, is the primary enzyme responsible for the digestion of dietary triglycerides in the small intestine.[1][2] It hydrolyzes triglycerides into monoglycerides (B3428702) and free fatty acids, which can then be absorbed by enterocytes.[3] The efficiency of pancreatic this compound is highly dependent on the presence of bile salts, which emulsify large fat droplets, increasing the surface area for this compound activity.[1]

Substrate Specificity: Pancreatic this compound primarily acts on the sn-1 and sn-3 positions of the glycerol backbone of triglycerides.[4] It displays a preference for long-chain fatty acids.

Quantitative Data: Pancreatic this compound

| Parameter | Value | Substrate | Conditions | Reference |

| Apparent Activation Energy | 59.8 kJ/mol | Trioleoylglycerol | In vitro hydrolysis | [5] |

| Apparent Activation Energy | 53.5 kJ/mol | Dioleoylglycerol | In vitro hydrolysis | [5] |

Experimental Protocols: Pancreatic this compound Activity Assay (Colorimetric)

This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl palmitate (p-NPP).

Materials:

-

Pancreatic this compound enzyme solution (10 mg/mL)

-

p-Nitrophenyl palmitate (p-NPP) substrate solution

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compound (inhibitor) or vehicle (e.g., 10% DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the following in sequence:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compound solution or vehicle

-

Pancreatic this compound enzyme solution (10 mg/mL)

-

-

Pre-incubation: Mix the contents of the wells thoroughly and incubate for 10 minutes at 37°C.

-

Initiation of Reaction: Add the p-NPP substrate solution to each well and mix well.

-

Incubation: Incubate the plate for 7 minutes at 37°C.

-

Absorbance Measurement: Measure the absorbance of the solution at 405 nm using a microplate reader.

-

Controls:

-

Control: Replace the test compound with 10% DMSO.

-

Blank: Prepare a reaction mixture with no enzyme.

-

-

Calculation of Inhibition: The percentage of pancreatic this compound inhibition (I%) is calculated using the following equation: I% = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) * 100 Where A is the absorbance.[6]

Signaling and Digestive Pathway of Pancreatic this compound

The activity of pancreatic this compound is a critical step in the digestive cascade of dietary fats.

Lipoprotein this compound (LPL)

Function: Lipoprotein this compound (LPL) is a key enzyme in the hydrolysis of triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL).[7] LPL is synthesized in parenchymal cells of adipose tissue, heart, and skeletal muscle and is then transported to the luminal surface of capillary endothelial cells by GPIHBP1.[8][9] Its activity releases free fatty acids, which are taken up by peripheral tissues for energy or storage.

Regulation: LPL activity is tightly regulated by a complex interplay of activators and inhibitors. Apolipoprotein C-II (ApoC-II) is an essential cofactor for LPL activity.[10] Conversely, angiopoietin-like proteins 3, 4, and 8 (ANGPTL3, ANGPTL4, ANGPTL8) and Apolipoprotein C-III (ApoC-III) act as inhibitors.[11][12]

Quantitative Data: Lipoprotein this compound

| Parameter | Value | Condition | Reference |

| Plasma TG in LPL knockout mice | >3000 mg/dl | Chow diet | [9] |

| Plasma TG in cardiac-specific LPL knockout mice | 190 ± 27 mg/dl | 4 weeks post-tamoxifen | [13] |

| Plasma TG in muscle-specific LPL expressing mice (L0-MCK) | 22% reduction | Fasted and fed states | [14] |

| Plasma HDL-C in muscle-specific LPL expressing mice (L0-MCK) | 19% reduction | - | [14] |

Experimental Protocols: Lipoprotein this compound Activity Assay in Post-Heparin Plasma (Fluorometric)

This protocol outlines the measurement of LPL activity in plasma following heparin injection, which releases LPL from the endothelial surface.

Materials:

-

Heparin (0.2 Units/gram of body weight)

-

Blood collection tubes with anticoagulant

-

Fluorometric LPL activity assay kit (containing a fluorescent substrate)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 482/515 nm)

Procedure:

-

Sample Collection:

-

Inject the subject (e.g., mouse or rat) with heparin via tail vein injection.

-

Collect blood 10 minutes after injection.

-

Centrifuge the blood at 3000 x g for 15 minutes at 4°C to obtain plasma.

-

-

Assay Setup:

-

Equilibrate all reagents to room temperature.

-

In a 96-well black microplate, set up the following wells in duplicate:

-

Standard wells: Prepare a standard curve according to the kit instructions.

-

Sample wells: Add 1-10 µL of post-heparin plasma and adjust the volume to 50 µL with ddH2O.

-

Background Control wells: Add 50 µL of ddH2O.

-

-

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix according to the kit protocol.

-

Add 50 µL of the Reaction Mix to each well.

-

Pre-incubate the plate at 37°C for 10 minutes, protected from light.

-

Measure fluorescence in a kinetic mode at Ex/Em = 482/515 nm every 10 minutes for at least 1 hour at 37°C, protected from light.

-

-

Data Analysis:

-

Calculate the rate of change in fluorescence for each sample.

-

Use the standard curve to determine the LPL activity in the plasma samples.[15]

-

Signaling Pathway of Lipoprotein this compound Transport and Regulation

The journey of LPL from its synthesis to its function at the capillary lumen is a multi-step, highly regulated process.

Hormone-Sensitive this compound (HSL)

Function: Hormone-sensitive this compound (HSL) is an intracellular this compound that mobilizes stored fats in adipose tissue by hydrolyzing triglycerides and diglycerides to release free fatty acids and glycerol into the circulation.[1] This process is crucial for providing energy to other tissues during periods of fasting or increased energy demand.

Regulation: HSL activity is under tight hormonal control. Catecholamines (e.g., epinephrine) and glucagon (B607659) stimulate HSL activity via a cAMP-dependent protein kinase A (PKA) signaling cascade.[9] Insulin (B600854), on the other hand, potently inhibits HSL activity.[16]

Quantitative Data: Hormone-Sensitive this compound

| Parameter | Effect | Condition | Reference |

| HSL Inhibition | Reduction in plasma free fatty acids and glycerol | In overnight-fasted mice, rats, and dogs | [1] |

| HSL Inhibition | Reduction in hyperglycemia | In streptozotocin-induced diabetic rats | [1] |

| Nicotinic Acid (HSL inhibitor) | Significant reduction in plasma FFA and glycerol | During aerobic exercise in humans | [17] |

Experimental Protocols: Hormone-Sensitive this compound Activation Assay

This protocol describes a method to assess HSL activation in adipocytes.

Materials:

-

Isolated adipocytes

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

HSL inhibitor (e.g., BAY 59-9439) or vehicle

-

Lysis buffer

-

Assay buffer for triglyceride hydrolase activity

-

Radiolabeled triolein (B1671897) ([3H]triolein)

-

Scintillation counter

Procedure:

-

Adipocyte Treatment:

-

Treat isolated adipocytes with forskolin to stimulate HSL activation.

-

In parallel, treat a set of cells with both forskolin and a selective HSL inhibitor.

-

-

Cell Lysis:

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

-

Triglyceride Hydrolase Assay:

-

Prepare a substrate mixture containing radiolabeled triolein.

-

Initiate the reaction by adding the cell lysate to the substrate mixture.

-

Incubate at 37°C for a defined period.

-

-

Measurement of Released Fatty Acids:

-

Stop the reaction and extract the released [3H]oleic acid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Compare the amount of released [3H]oleic acid in the forskolin-stimulated samples with and without the HSL inhibitor to determine the extent of HSL-mediated lipolysis.[18]

-

Signaling Pathway of Hormone-Sensitive this compound Regulation

The activation and inhibition of HSL are controlled by opposing hormonal signals.

Endothelial this compound (EL)

Function: Endothelial this compound (EL) is primarily a phosphothis compound that hydrolyzes phospholipids (B1166683) in high-density lipoproteins (HDL).[19] By degrading HDL phospholipids, EL plays a significant role in HDL catabolism, leading to reduced plasma HDL cholesterol levels.[20]

Regulation: The expression of endothelial this compound is regulated by factors such as inflammatory cytokines and sterol regulatory element-binding proteins (SREBPs).[2]

Quantitative Data: Endothelial this compound

| Parameter | Effect | Condition | Reference |

| HDL-C in EL knockout mice | 57% increase | - | [19] |

| HDL-C in EL transgenic mice | 19% decrease | - | [19] |

| HDL-C with EL inhibition | 25-60% increase | In wild-type, HL knockout, and human apoA-I transgenic mice | [21] |

Signaling Pathway of Endothelial this compound in HDL Metabolism

EL is a key player in the reverse cholesterol transport pathway through its action on HDL.

Lysosomal Acid this compound (LAL)

Function: Lysosomal acid this compound (LAL) is an essential enzyme located in the lysosomes that hydrolyzes cholesteryl esters and triglycerides delivered to the lysosome via endocytosis of lipoproteins.[22] The free cholesterol and fatty acids generated by LAL are then transported to the cytoplasm for use in various cellular processes.

Clinical Significance: Deficiency of LAL leads to two rare genetic disorders: Wolman disease (the severe infantile form) and Cholesteryl Ester Storage Disease (CESD).[22] Enzyme replacement therapy with sebethis compound alfa has been shown to be effective in treating LAL deficiency.

Quantitative Data: Lysosomal Acid this compound Deficiency and Treatment

| Parameter | Effect of Sebethis compound Alfa Treatment (52 weeks) | Reference |

| LDL Cholesterol | -60% | [23] |

| Total Cholesterol | -39% | [23] |

| Triglycerides | -36% | [23] |

| HDL Cholesterol | +29% | [23] |

| Alanine Aminotransferase (ALT) | -58% | [23] |

| Aspartate Aminotransferase (AST) | -40% | [23] |

Signaling Pathway of Lysosomal Acid this compound in Cellular Lipid Metabolism

LAL plays a critical role in the processing of endocytosed lipoproteins and the subsequent regulation of intracellular cholesterol homeostasis.

Lipases as Drug Targets

The central role of lipases in lipid metabolism makes them attractive targets for the development of therapeutics to treat metabolic diseases.

-

Pancreatic this compound Inhibitors: Orlistat (B1677487) is a well-established inhibitor of pancreatic and gastric lipases that reduces the absorption of dietary fat, leading to weight loss and improvements in plasma lipid profiles.[24][25] Clinical trials have shown that orlistat treatment can significantly reduce total cholesterol, LDL cholesterol, and triglycerides.[24][26]

-

Hormone-Sensitive this compound Inhibitors: Inhibition of HSL is being explored as a strategy to reduce the release of free fatty acids from adipose tissue, which may improve insulin sensitivity and glycemic control in patients with type 2 diabetes.[1][18]

-

Endothelial this compound Inhibitors: Given that EL activity is inversely correlated with HDL-C levels, inhibitors of EL are being investigated as a potential therapy to raise HDL-C.[21]

-

Enzyme Replacement Therapy for LAL Deficiency: Sebethis compound alfa, a recombinant human LAL, is an approved enzyme replacement therapy that effectively reduces the accumulation of lipids in patients with LAL deficiency, leading to significant improvements in liver function and plasma lipid profiles.[23][27]

Conclusion

Lipases are indispensable enzymes that orchestrate the complex symphony of lipid metabolism. Their diverse functions, from digesting dietary fats to regulating the composition of circulating lipoproteins and mobilizing stored energy, highlight their profound impact on metabolic health. A thorough understanding of the quantitative aspects of this compound function, the intricate signaling pathways that govern their activity, and the standardized experimental protocols for their study is paramount for researchers and drug development professionals. As our knowledge of these critical enzymes continues to expand, so too will the opportunities to develop novel and effective therapeutic strategies to combat the growing global burden of metabolic diseases.

References

- 1. Specific inhibition of hormone-sensitive this compound improves lipid profile while reducing plasma glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of endothelial this compound and systemic HDL cholesterol levels by SREBPs and VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sebethis compound alfa for lysosomal acid this compound deficiency: 5-year treatment experience from a phase 2 open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiopoietin-like Proteins and Lipoprotein this compound: The Waltz Partners That Govern Triglyceride-Rich Lipoprotein Metabolism? Impact on Atherogenesis, Dietary Interventions, and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adipose-specific Lipoprotein this compound Deficiency More Profoundly Affects Brown than White Fat Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 8. GPIHBP1, an endothelial cell transporter for lipoprotein this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPIHBP1 Is Responsible for the Entry of Lipoprotein this compound into Capillaries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of 6-month effect of orlistat administration, alone or in combination with fenofibrate, on triglyceride-rich lipoprotein metabolism in overweight and obese patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Induced mutant mice expressing lipoprotein this compound exclusively in muscle have subnormal triglycerides yet reduced high density lipoprotein cholesterol levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipoprotein this compound Activity Assay (Fluorometric) [protocols.io]

- 16. Update on the synergistic effect of HSL and insulin in the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. scbt.com [scbt.com]

- 19. Endothelial this compound is a major determinant of HDL level - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Endothelial this compound and HDL metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of endothelial this compound causes increased HDL cholesterol levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Insulin Regulates Adipocyte Lipolysis via an Akt-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sebethis compound alfa over 52 weeks reduces serum transaminases, liver volume and improves serum lipids in patients with lysosomal acid this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of orlistat on plasma lipids and body weight: A systematic review and meta-analysis of 33 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. venustat.com [venustat.com]

- 26. researchgate.net [researchgate.net]

- 27. Sebethis compound alfa in children and adults with lysosomal acid this compound deficiency: Final results of the ARISE study - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Lipase-Substrate-Specificity-and-Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides and a wide array of other substrates.[1][2] Their utility in industrial processes, organic synthesis, and pharmaceutical development is largely dictated by their substrate specificity and selectivity.[3][4] Specificity refers to the enzyme's preference for a particular substrate, while selectivity describes its ability to discriminate between different reactive centers within a substrate molecule, such as specific ester bonds (regioselectivity) or stereoisomers (enantioselectivity).[4][5][6] This guide provides an in-depth overview of the core principles governing lipase specificity and selectivity, details common experimental protocols for their determination, presents quantitative data for key lipases, and illustrates fundamental concepts through diagrams.

Introduction to this compound Selectivity and Specificity

The catalytic prowess of lipases is not uniform across all substrates. Their specificity is a multi-faceted characteristic influenced by the enzyme's molecular structure, the substrate's properties, and the reaction conditions.[3][5] Understanding these nuances is critical for selecting the appropriate this compound for a specific application, from creating structured lipids in the food industry to synthesizing chiral intermediates in drug development.[4]

The primary types of this compound selectivity include:

-

Substrate Specificity : The preference for certain types of substrates, often categorized by the fatty acid chain length (short, medium, or long-chain) and degree of unsaturation of the acyl group.[3]

-

Regioselectivity : The ability to selectively hydrolyze ester bonds at specific positions on the glycerol (B35011) backbone of a triglyceride. Most lipases are sn-1,3 regioselective, preferentially cleaving the ester bonds at the outer positions, leaving the sn-2 position intact.[7][8]

-

Enantioselectivity : The capacity to differentiate between enantiomers, acting preferentially on one stereoisomer over the other.[4] This property is invaluable for the kinetic resolution of racemic mixtures.

These selective abilities are governed by factors such as the shape and amino acid composition of the enzyme's substrate-binding pocket and the "lid," a mobile protein sequence that covers the active site and controls substrate access.[3]

The this compound Catalytic Mechanism

Lipases belong to the α/β hydrolase fold family and typically employ a catalytic triad (B1167595) composed of serine, histidine, and an acidic residue (aspartate or glutamate) in their active site.[9][10] The hydrolysis mechanism proceeds through a two-step process involving the formation of an acyl-enzyme intermediate.

Step 1: Acylation

-

The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, increasing its nucleophilicity.[9][10]

-

The activated serine attacks the carbonyl carbon of the substrate's ester bond, forming a tetrahedral intermediate.[9] This unstable intermediate is stabilized by an "oxyanion hole," a structural feature of the active site.

-

The intermediate collapses, releasing the alcohol moiety of the substrate and forming a covalent acyl-enzyme intermediate.[11]

Step 2: Deacylation

-

A nucleophile, typically a water molecule for hydrolysis, enters the active site.[9]

-

The histidine residue activates the water molecule by abstracting a proton, making it a stronger nucleophile (hydroxide ion).

-

The hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.[12]

-

This intermediate collapses, releasing the fatty acid product and regenerating the free enzyme for another catalytic cycle.[9][11]

References

- 1. Flow-through pH-stat method for this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Enantio-, Regio-, and Chemoselective this compound-Catalyzed Polymer Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of this compound specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unearthing Nature's High-Temperature Catalysts: A Technical Guide to Discovering Novel Thermostable Lipases

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of robust and efficient biocatalysts has turned the scientific community's attention towards extreme environments, treasure troves of enzymes with remarkable stability. Among these, thermostable lipases stand out for their vast potential in industrial processes and pharmaceutical development, where high temperatures are often a prerequisite. This in-depth technical guide provides a comprehensive overview of the exploration for novel sources of these resilient enzymes, detailing experimental protocols and presenting key data for comparative analysis.

Novel Sources of Thermostable Lipases: A Comparative Overview

The quest for novel thermostable lipases has led researchers to two primary frontiers: the cultivation of extremophilic microorganisms and the cultivation-independent approach of metagenomics. Thermophilic bacteria and archaea, thriving in environments such as hot springs and hydrothermal vents, are natural producers of heat-stable enzymes.[1][2] Concurrently, metagenomic analysis of environmental DNA allows for the discovery of genes encoding novel lipases from the vast majority of microorganisms that cannot be cultured in the laboratory.[3]

Below are tables summarizing the characteristics of recently discovered thermostable lipases from both thermophilic microorganisms and metagenomic libraries.

Table 1: Characteristics of Thermostable Lipases from Thermophilic Microorganisms

| Enzyme Name/Strain | Source Organism | Optimal Temperature (°C) | Optimal pH | Specific Activity (U/mg) | Reference |

| LipTth | Thermoanaerobacter thermohydrosulfuricus SOL1 | 75-80 | 8.0-9.0 | Not Reported | [4] |

| LipCst | Caldanaerobacter subterraneus subsp. tengcongensis | 75-80 | 8.0-9.0 | Not Reported | [4] |

| Lipase | Geobacillus thermodenitrificans IBRL-nra | 65 | 7.0 | 36.7 | [5] |

| Lip29 | Geobacillus thermocatenulatus KCTC 3921 | 50 | 9.5 | 2.27 | [6] |

| LipB | Pseudomonas fluorescens SBW25 | 40 | 8.0 | Not Reported | [7] |

| LipGt6 | Geobacillus thermoleovorans H9 | 50 | 9.0 | Not Reported | [8] |

Table 2: Characteristics of Thermostable Lipases Discovered through Metagenomics

| Enzyme Name | Environmental Source | Optimal Temperature (°C) | Optimal pH | Substrate Specificity (p-Nitrophenyl Esters) | Reference |

| Lip54q | Compost | 47 | 9.0 | C10 (Decanoate) | [9][10] |

| LipG | Tidal Flat Sediments | 37 | Not Reported | C16 (Palmitate) | [11] |

| EstE1 | Solfataric Field | 95 | 6.0 | C6 (Caproate) | [12] |

| LipB12_A11 | Hot Springs | 60 | 9.0 | C12 (Laurate) | [13] |

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel thermostable lipases.

Functional Screening of Metagenomic Libraries for Lipolytic Activity

This protocol outlines the steps for identifying clones with lipolytic activity from a metagenomic library constructed from an environmental sample.

Materials:

-

Metagenomic DNA

-

Cloning vector (e.g., pUC19)

-

Competent E. coli cells (e.g., DH5α)

-

Luria-Bertani (LB) agar (B569324) plates

-

Tributyrin (B1683025) (emulsified)

-

Antibiotic (corresponding to the vector's resistance gene)

Procedure:

-

Metagenomic Library Construction:

-

Extract high-molecular-weight DNA from the environmental sample.

-

Partially digest the DNA with a suitable restriction enzyme (e.g., BamHI) to generate fragments in the desired size range (e.g., 2-10 kb).

-

Ligate the DNA fragments into the corresponding site of the cloning vector.

-

Transform the ligation mixture into competent E. coli cells.

-

-

Screening for Lipolytic Clones:

-

Plate the transformed E. coli cells on LB agar plates containing the appropriate antibiotic and 1% (v/v) emulsified tributyrin.

-

Incubate the plates at 37°C overnight.

-

Visually inspect the plates for colonies surrounded by a clear halo. The halo indicates the hydrolysis of tributyrin by a secreted this compound.

-

-

Positive Clone Isolation and Verification:

-

Select colonies with clear halos and streak them onto fresh tributyrin-containing plates to confirm the lipolytic activity.

-

Isolate the plasmid DNA from the positive clones for further analysis, including sequencing of the insert DNA to identify the putative this compound gene.

-

This compound Activity Assay using p-Nitrophenyl Esters

This spectrophotometric assay is a common method for quantifying this compound activity. It measures the release of p-nitrophenol from the hydrolysis of a p-nitrophenyl ester substrate.

Materials:

-

Purified or crude enzyme solution

-

p-Nitrophenyl ester substrate (e.g., p-nitrophenyl palmitate for lipases, p-nitrophenyl butyrate (B1204436) for esterases) dissolved in isopropanol.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the assay buffer and the p-nitrophenyl ester substrate. A typical reaction mixture might contain 900 µL of buffer and 100 µL of a 10 mM substrate stock solution.

-

Pre-incubate the reaction mixture at the desired assay temperature (e.g., 60°C for a thermostable this compound).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a small volume of the enzyme solution (e.g., 10-50 µL) to the pre-incubated reaction mixture.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear during this time.

-

-

Measurement of p-Nitrophenol Release:

-

Stop the reaction by adding a suitable reagent (e.g., 1 M Na2CO3) or by placing the reaction tubes on ice.

-

Measure the absorbance of the released p-nitrophenol at 410 nm using a spectrophotometer.

-

-

Calculation of Enzyme Activity:

-

Calculate the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.

-

One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

-

Cloning and Expression of a Thermostable this compound Gene in E. coli

This protocol describes the steps for cloning a putative this compound gene into an expression vector and producing the recombinant enzyme in E. coli.

Materials:

-

Plasmid DNA containing the this compound gene (from a positive clone)

-

Expression vector (e.g., pET-28a(+))

-

Restriction enzymes

-

T4 DNA ligase

-

Competent E. coli expression host (e.g., BL21(DE3))

-

LB medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Gene Amplification and Cloning:

-

Amplify the this compound gene from the plasmid DNA using PCR with primers that introduce suitable restriction sites at the 5' and 3' ends.

-

Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested gene into the linearized expression vector using T4 DNA ligase.

-

-

Transformation and Expression:

-

Transform the ligation mixture into the competent E. coli expression host.

-

Culture the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce the expression of the recombinant this compound by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to allow for proper protein folding.

-

-

Cell Lysis and Protein Extraction:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells using sonication or a French press.

-

Clarify the lysate by centrifugation to separate the soluble protein fraction (containing the this compound if it is soluble) from the cell debris.

-

Purification of a Recombinant His-tagged Thermostable this compound

This protocol describes a common method for purifying a recombinant this compound that has been engineered to contain a polyhistidine (His) tag.

Materials:

-

Clarified cell lysate containing the His-tagged this compound

-

Ni-NTA (Nickel-Nitriloacetic acid) affinity chromatography column

-

Binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

-

Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

Procedure:

-

Column Equilibration:

-

Equilibrate the Ni-NTA column with 5-10 column volumes of binding buffer.

-

-

Protein Loading:

-

Load the clarified cell lysate onto the equilibrated column. The His-tagged this compound will bind to the Ni-NTA resin.

-

-

Washing:

-

Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound His-tagged this compound from the column using elution buffer, which contains a high concentration of imidazole that competes with the His-tag for binding to the nickel ions.

-

Collect the eluted fractions.

-

-

Analysis of Purity:

-

Analyze the purity of the eluted fractions using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

-

Pool the fractions containing the purified this compound.

-

-

Buffer Exchange (Optional):

-

If necessary, remove the imidazole and exchange the buffer of the purified protein solution using dialysis or a desalting column.

-

Visualizing the Workflow and Regulatory Logic

To better illustrate the interconnectedness of these experimental procedures and the underlying regulatory mechanisms, the following diagrams have been generated using the DOT language.

References

- 1. Thermostable lipases from the extreme thermophilic anaerobic bacteria Thermoanaerobacter thermohydrosulfuricus SOL1 and Caldanaerobacter subterraneus subsp. tengcongensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Extremophilic Lipases and Esterases from Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of two-component regulation systems in the physiology of the bacterial cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of novel thermophilic this compound-secreting bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The genotypic diversity and this compound production of some thermophilic bacilli from different genera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quorum sensing in thermophiles: prevalence of autoinducer-2 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quorum sensing in thermophiles: prevalence of autoinducer-2 system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bacterial lipases from Pseudomonas: regulation of gene expression and mechanisms of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression regulation of bacterial this compound genes: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Lipase Gene Identification, Cloning, and Expression

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies for identifying novel lipase genes, cloning them into suitable expression systems, and purifying the resulting recombinant enzymes for characterization and downstream applications. The protocols and data presented are synthesized from established research to offer a comprehensive resource for professionals in biotechnology and pharmaceutical development.

Section 1: Identification of Novel this compound Genes

The discovery of novel lipases with desired properties (e.g., thermostability, solvent tolerance, specific activity) is a critical starting point. Two primary strategies dominate this field: function-based screening of metagenomic libraries and sequence-based amplification using conserved DNA regions.

Strategy 1: Functional Metagenomics

This culture-independent approach allows for the discovery of enzymes from the vast majority of microorganisms that cannot be cultured in the laboratory.[1][2] It involves constructing a library of environmental DNA and screening for clones that exhibit this compound activity.

Experimental Protocol: Metagenomic Library Construction and Screening

-

Environmental DNA (eDNA) Extraction:

-

Collect samples from environments rich in lipolytic microorganisms, such as oil-contaminated soil, industrial effluents, or hot springs.[3][4]

-

Isolate high-molecular-weight metagenomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit) or a standard protocol involving cell lysis, protein precipitation, and DNA precipitation.[5][6]

-

-

Metagenomic Library Construction:

-

Partially digest the extracted eDNA with a restriction enzyme (e.g., HindIII).[5]

-

Separate the DNA fragments by gel electrophoresis and excise fragments of the desired size range (typically 2-10 kb).

-

Ligate the size-selected DNA fragments into a suitable cloning vector, such as pUC19, which has been digested with the same enzyme.[5]

-

Transform the ligation mixture into a suitable E. coli host strain (e.g., DH10B) via electroporation.[5]

-

-

Function-Based Screening for Lipolytic Activity:

-

Plate the transformed E. coli cells on Luria-Bertani (LB) agar (B569324) plates containing an indicator substrate and an inducer (if required by the vector, e.g., IPTG).[5]

-

Method A - Tributyrin Agar: Use LB agar supplemented with 1% (v/v) tributyrin. Clones expressing active this compound will hydrolyze the tributyrin, forming a clear halo around the colony.[5][7][8]

-

Method B - Rhodamine B Agar: For specifically detecting true lipases, use LB agar with 1% (v/v) olive oil and 0.001% (w/v) Rhodamine B. This compound-producing colonies will exhibit orange fluorescence when irradiated with UV light (350 nm).[7][8]

-

Incubate plates at 37°C for 24-48 hours and identify positive clones based on halo formation or fluorescence.

-

-

Sequence Analysis:

-

Isolate the recombinant plasmid from positive clones.

-

Sequence the DNA insert to identify the Open Reading Frame (ORF) responsible for the lipolytic activity.[5]

-

Strategy 2: Sequence-Based PCR Amplification

This method relies on the amplification of this compound genes directly from genomic DNA using primers designed from conserved regions of known lipases.[7] It is faster than metagenomic screening but may limit discovery to lipases with homology to already characterized families.[7]

Experimental Protocol: Degenerate PCR and Gene Amplification

-

Degenerate Primer Design:

-

Perform multiple sequence alignment of known this compound amino acid sequences to identify conserved regions. A highly conserved motif in many bacterial lipases is the Gly-X-Ser-X-Gly pentapeptide, which contains the active site serine.[6]

-

Design degenerate forward and reverse primers targeting these conserved regions.[6]

-

-

PCR Amplification:

-

Isolate high-quality genomic DNA from a target microorganism.[6]

-

Perform PCR using the degenerate primers and the isolated genomic DNA as a template. A typical reaction setup includes: 5 ng DNA template, 10 pmol of each primer, 200 µM dNTPs, 1x PCR buffer, and 1.25 U Taq Polymerase in a 50 µL reaction volume.[6]

-

Use a touchdown PCR program to increase specificity, followed by 30-35 standard cycles (e.g., 95°C for 1 min, 50-55°C for 1 min, 72°C for 2 min).[6]

-

-

Cloning and Sequencing:

-

Analyze the PCR products on an agarose (B213101) gel. Excise the band of the expected size.

-

Clone the purified PCR product into a T/A cloning vector (e.g., pGEM-T Easy).[9]

-

Transform into E. coli and sequence the insert from several clones to confirm the presence of a this compound gene.

-

Section 2: Gene Cloning and Heterologous Expression

Once a this compound gene is identified, the next step is to clone it into an expression vector for production in a suitable host. E. coli is the most widely used host due to its rapid growth, well-understood genetics, and cost-effectiveness.[10][11]

Experimental Protocol: Cloning and Expression

-

Amplification of the Full Open Reading Frame (ORF):

-

Design gene-specific primers to amplify the full ORF of the this compound gene, from the start codon to the stop codon.[12] Incorporate restriction sites (e.g., BamHI, HindIII) into the 5' ends of the primers for subsequent cloning.

-

Perform a high-fidelity PCR to amplify the gene from the source plasmid (from screening) or genomic DNA.

-

-

Vector and Insert Preparation:

-

Ligation and Transformation:

-

Ligate the digested insert into the prepared expression vector using T4 DNA ligase.[11]

-

Transform the ligation product into a cloning host like E. coli DH5α. Plate on selective media (e.g., LB agar with kanamycin (B1662678) for pET-28a(+)).

-

Verify positive clones via colony PCR or restriction digestion of isolated plasmids.[13]

-

-

Heterologous Expression:

-